1-(4-Amino-3-fluorophenyl)ethanone
CAS No.: 73792-22-0
Cat. No.: VC21063740
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73792-22-0 |
|---|---|
| Molecular Formula | C8H8FNO |
| Molecular Weight | 153.15 g/mol |
| IUPAC Name | 1-(4-amino-3-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 |
| Standard InChI Key | HAGOSDNWHSSVDX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)N)F |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)F |
Introduction
1-(4-Amino-3-fluorophenyl)ethanone, also known as 4'-Amino-3'-fluoroacetophenone, is a chemical compound with the molecular formula C8H8FNO. It is a fluorinated derivative of acetophenone, featuring an amino group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and potential applications.
Synthesis and Preparation
The synthesis of 1-(4-Amino-3-fluorophenyl)ethanone typically involves the reduction of a nitro precursor. For instance, 3-fluoro-4-nitrotoluene can be reduced to form 3-fluoro-4-aminotoluene, which can then undergo acylation reactions to produce the desired compound. The acylation step often involves the use of acid chlorides or anhydrides in the presence of a Lewis acid catalyst.
Applications and Research Findings
1-(4-Amino-3-fluorophenyl)ethanone is used as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
-
Pharmaceutical Synthesis: It serves as a building block for drugs with potential antitumor, antibacterial, and anti-inflammatory activities.
-
Biological Studies: The compound's derivatives have been investigated for their biological activities, including antioxidant and antibacterial properties.
Table 2: Potential Applications of 1-(4-Amino-3-fluorophenyl)ethanone
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for antitumor, antibacterial, and anti-inflammatory drugs |
| Biological Studies | Investigated for antioxidant and antibacterial activities |
Storage and Handling
1-(4-Amino-3-fluorophenyl)ethanone should be stored at a temperature range of 2-8 °C. It is classified with hazard codes indicating toxicity, and proper safety measures should be taken during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume